molecular formula C11H19F3N2O2 B3182054 tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate CAS No. 1932795-01-1

tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate

Cat. No.: B3182054
CAS No.: 1932795-01-1
M. Wt: 268.28 g/mol
InChI Key: CUNVTZVWJLBPQS-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate is a carbamate-protected piperidine derivative with a trifluoromethyl (-CF₃) substituent at the 5-position of the piperidine ring. Its molecular formula is C₁₁H₁₉F₃N₂O₂, and it has a molecular weight of 268.28 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) group, which serves as a protective amine group in synthetic organic chemistry, particularly in pharmaceutical intermediates . Key physical properties include a predicted boiling point of 307.3 ± 42.0°C, density of 1.17 ± 0.1 g/cm³, and pKa of 11.86 ± 0.40 .

This compound is widely utilized as a building block in drug discovery, especially for kinase inhibitors and antiviral agents, due to the metabolic stability imparted by the trifluoromethyl group . Its stereochemical variants, such as the (3S,5R)- and (3R,5S)-isomers, are often separated via supercritical fluid chromatography (SFC) for enantioselective synthesis .

Properties

IUPAC Name

tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVTZVWJLBPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate involves several steps. One common synthetic route includes the reaction of 5-(trifluoromethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Scientific Research Applications

Chemical Research Applications

Synthesis and Building Block:

  • This compound serves as a versatile building block in organic synthesis. The presence of the tert-butyl group (Boc) allows for the protection of amine functionalities, facilitating further chemical modifications while maintaining the integrity of the core structure.
  • It is utilized as an intermediate in the synthesis of more complex organic compounds, particularly those requiring enhanced lipophilicity and metabolic stability due to the trifluoromethyl group .

Reactivity and Functionalization:

  • tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are critical for developing new materials and catalysts in chemical research.

Biological Research Applications

Enzyme Interactions:

  • In biological studies, this compound is investigated for its potential interactions with biological macromolecules. It acts as a probe to explore enzyme mechanisms and protein-ligand interactions. The trifluoromethyl moiety enhances its ability to permeate biological membranes, which may facilitate interactions with intracellular targets.

Pharmacological Studies:

  • The compound is being explored for its therapeutic potential, particularly in drug discovery efforts. Its structural characteristics suggest it may serve as a lead compound for developing drugs targeting specific diseases due to its ability to modulate enzyme activity .

Medicinal Chemistry Applications

Drug Development:

  • The unique properties of this compound make it a candidate for developing pharmaceuticals aimed at treating various conditions, including autoimmune diseases and cancers. Its ability to selectively inhibit certain kinases highlights its potential as a therapeutic agent .

Case Studies:

  • Recent studies have focused on the compound's inhibitory effects on calmodulin-dependent kinases (CaMKs), which are implicated in insulin signaling pathways. These studies demonstrate the compound's potential utility in restoring insulin sensitivity in obesity models .

Industrial Applications

Specialty Chemicals Production:

  • In the industrial sector, this compound is employed in producing specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, enhancing efficiency and yield during synthesis .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties of Analogues
Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Position Functional Group Stereochemistry Notable Properties/Applications
tert-Butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate 1620012-51-2 C₁₁H₁₉F₃N₂O₂ 268.28 5-position -CF₃ (3S,5R), (3R,5S) Drug intermediates
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1270019-92-5 C₁₁H₂₂N₂O₂ 214.30 5-position -CH₃ (3R,5S) Lower lipophilicity vs. -CF₃ analogues
tert-Butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate 1432681-75-8 C₁₁H₁₉F₃N₂O₂ 268.28 6-position -CF₃ Not specified Altered pharmacokinetics
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate Not provided C₁₄H₂₀N₂O₄ 280.32 Pyridine ring -OCH₃ Not applicable Pyridine-based scaffolds
trans-3-(Boc-amino)-5-(trifluoromethyl)piperidine Not provided C₁₁H₁₉F₃N₂O₂ 268.28 5-position -CF₃ Trans-configuration Enhanced solubility vs. cis isomers

Key Comparative Insights

Substituent Effects
  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
    The replacement of -CF₃ with -CH₃ (e.g., in tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate) reduces molecular weight (214.30 vs. 268.28 g/mol) and lipophilicity, impacting membrane permeability and metabolic stability . The -CF₃ group enhances electron-withdrawing effects, improving resistance to oxidative degradation .

  • Positional Isomerism (5- vs.
Stereochemical Considerations

Enantiomers such as (3S,5R)- and (3R,5S)-tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate exhibit distinct pharmacological profiles. For example, the (3S,5R)-isomer shows higher selectivity in kinase inhibition assays due to optimal spatial alignment with ATP-binding pockets .

Physicochemical Properties
  • Boiling Point and Solubility: The cis- and trans-isomers of 3-(Boc-amino)-5-(trifluoromethyl)piperidine differ in solubility, with the trans-isomer demonstrating improved aqueous solubility, likely due to reduced crystallinity .
  • pKa Variability: The pKa of the parent compound (11.86 ± 0.40) suggests moderate basicity, whereas analogues with electron-donating groups (e.g., -OCH₃ in pyridine derivatives) may exhibit lower basicity .

Biological Activity

tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate is a compound characterized by its unique trifluoromethyl group and piperidine ring. These structural features suggest potential applications in drug discovery due to their influence on biological activity, metabolic stability, and lipophilicity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H19F3N2O
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 1405128-48-4

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and targets. The tert-butyl group serves as a protecting group for the amine functionality, allowing for further chemical modifications while preserving the core structure.

Research indicates that the biological activity of this compound may involve interactions with various biomolecules:

  • Receptor Binding : The trifluoromethyl moiety may enhance binding efficiency and selectivity towards specific biological targets, including receptors and enzymes .
  • Cellular Permeability : The structural characteristics of the compound suggest improved permeability through biological membranes, facilitating interactions with intracellular targets.

In Vitro Studies

Recent studies have investigated the compound's potential as an inhibitor of key enzymes and receptors involved in various physiological processes:

  • ABHD12 Inhibition : The compound has been evaluated for its inhibitory effects on the enzyme ABHD12, which is implicated in lipid metabolism. SAR (Structure-Activity Relationship) studies indicate that modifications to the piperidine core significantly affect inhibitory potency .
CompoundIC50 (µM)Comments
This compoundTBDDemonstrated potential as an ABHD12 inhibitor

In Vivo Studies

In vivo experiments have shown promising results regarding the compound's effects on metabolic parameters:

  • Insulin Sensitivity : In a diet-induced obesity mouse model, treatment with related compounds has resulted in improved insulin sensitivity and reduced glucose levels . While specific data on this compound is limited, its structural analogs suggest potential benefits in metabolic disorders.

Case Studies

  • Anti-Cancer Activity : Compounds structurally similar to this compound have shown cytotoxic effects in cancer cell lines. For instance, derivatives have been reported to induce apoptosis in breast cancer cells through microtubule destabilization mechanisms .
  • Neuroinflammation Modulation : Related compounds have been studied for their ability to modulate inflammatory responses in neuroinflammatory models, highlighting their potential therapeutic roles in neurodegenerative diseases .

Q & A

Q. Conflicting NMR assignments for piperidine ring protons: How to ensure accuracy?

  • Resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H (δ ~3.5 ppm) with ¹³C (δ ~50 ppm) for the piperidine N-CH₂ group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.